molecular formula C7H10O2 B14336225 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde CAS No. 105929-75-7

7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde

Cat. No.: B14336225
CAS No.: 105929-75-7
M. Wt: 126.15 g/mol
InChI Key: LIEHUKGXYCBIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde: is a bicyclic organic compound with the molecular formula C7H10O2. It is a derivative of 7-Oxabicyclo[4.1.0]heptane, featuring an aldehyde functional group. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a six-membered cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale Baeyer-Villiger oxidation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to participate in specific reactions that can modulate biological pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but different functional groups.

    Cyclohexene oxide: Another bicyclic compound with an oxirane ring, used in similar applications.

    1,2-Epoxycyclohexane: A compound with an epoxide ring, often used in polymer chemistry.

Uniqueness

7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde stands out due to its unique combination of a bicyclic structure and an aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

105929-75-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

7-oxabicyclo[4.1.0]heptane-1-carbaldehyde

InChI

InChI=1S/C7H10O2/c8-5-7-4-2-1-3-6(7)9-7/h5-6H,1-4H2

InChI Key

LIEHUKGXYCBIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)O2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.